molecular formula C17H13F4NO3 B2818060 ({[2-(TRIFLUOROMETHYL)PHENYL]METHYL}CARBAMOYL)METHYL 4-FLUOROBENZOATE CAS No. 1794751-21-5

({[2-(TRIFLUOROMETHYL)PHENYL]METHYL}CARBAMOYL)METHYL 4-FLUOROBENZOATE

Cat. No.: B2818060
CAS No.: 1794751-21-5
M. Wt: 355.289
InChI Key: SYNACWCUYKSUFV-UHFFFAOYSA-N
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Description

({[2-(TRIFLUOROMETHYL)PHENYL]METHYL}CARBAMOYL)METHYL 4-FLUOROBENZOATE is a complex organic compound that features both trifluoromethyl and fluorobenzoyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({[2-(TRIFLUOROMETHYL)PHENYL]METHYL}CARBAMOYL)METHYL 4-FLUOROBENZOATE typically involves multiple steps:

    Formation of the Trifluoromethylphenylmethyl Carbamate: This step involves the reaction of 2-(trifluoromethyl)benzylamine with a suitable carbamoylating agent under controlled conditions.

    Esterification with 4-Fluorobenzoic Acid: The intermediate product is then esterified with 4-fluorobenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position.

    Reduction: Reduction reactions can target the carbonyl groups present in the structure.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like bromine (Br2) for electrophilic substitution and sodium amide (NaNH2) for nucleophilic substitution are typical.

Major Products

    Oxidation: Products may include carboxylic acids and ketones.

    Reduction: Alcohols and amines are common products.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Biochemical Probes: Used in the study of enzyme mechanisms and protein interactions.

Medicine

    Drug Development:

Industry

    Materials Science: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. The trifluoromethyl and fluorobenzoyl groups can interact with enzymes and receptors, altering their activity. These interactions often involve hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

  • ({[2-(METHYL)PHENYL]METHYL}CARBAMOYL)METHYL 4-FLUOROBENZOATE
  • ({[2-(TRIFLUOROMETHYL)PHENYL]METHYL}CARBAMOYL)METHYL 4-CHLOROBENZOATE

Uniqueness

The presence of both trifluoromethyl and fluorobenzoyl groups in ({[2-(TRIFLUOROMETHYL)PHENYL]METHYL}CARBAMOYL)METHYL 4-FLUOROBENZOATE makes it unique compared to similar compounds

Properties

IUPAC Name

[2-oxo-2-[[2-(trifluoromethyl)phenyl]methylamino]ethyl] 4-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F4NO3/c18-13-7-5-11(6-8-13)16(24)25-10-15(23)22-9-12-3-1-2-4-14(12)17(19,20)21/h1-8H,9-10H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYNACWCUYKSUFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)COC(=O)C2=CC=C(C=C2)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F4NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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